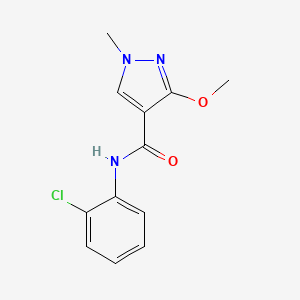

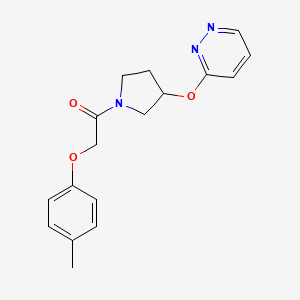

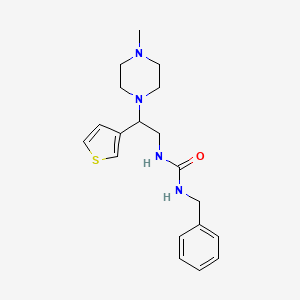

![molecular formula C20H24N2O4S B2379335 2,5-dimethyl-N-[4-(4-morpholinylcarbonyl)benzyl]benzenesulfonamide CAS No. 690245-71-7](/img/structure/B2379335.png)

2,5-dimethyl-N-[4-(4-morpholinylcarbonyl)benzyl]benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-dimethyl-N-[4-(4-morpholinylcarbonyl)benzyl]benzenesulfonamide, also known as DB868, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of tuberculosis.

Scientific Research Applications

Antioxidant and Enzyme Inhibition Properties A study explored the antioxidant properties and enzyme inhibition capabilities of novel benzenesulfonamides incorporating triazine moieties substituted with various amines, including morpholine. These compounds exhibited moderate antioxidant activity and showed significant inhibitory effects on acetylcholinesterase, butyrylcholinesterase, and tyrosinase, enzymes associated with diseases like Alzheimer's, Parkinson's, and pigmentation disorders (Nabih Lolak et al., 2020).

Carbonic Anhydrase Inhibition for Anticancer Applications Another research effort highlighted the synthesis of ureido benzenesulfonamides incorporating triazine units, which were evaluated as inhibitors of carbonic anhydrase isoforms I, II, IX, and XII. These enzymes are involved in various physiological functions, and their inhibition has implications for treating conditions like glaucoma, epilepsy, obesity, and cancer. The study discovered compounds with significant inhibitory potency, suggesting potential for anticancer and antimetastatic applications (Nabih Lolak et al., 2019).

Antibacterial and α-Glucosidase Inhibition Research into N-(2,3-dimethylphenyl)benzenesulfonamide derivatives revealed compounds with moderate to high antibacterial activity against both Gram-positive and Gram-negative strains. Additionally, some molecules showed notable α-glucosidase inhibition, suggesting potential for treating diabetes or as antibacterial agents (M. Abbasi et al., 2016).

Antimycobacterial Activity for Tuberculosis Novel thiourea derivatives bearing benzenesulfonamide moiety were synthesized and evaluated for their antimycobacterial activity. Compounds exhibited significant activity against Mycobacterium tuberculosis, with some showing higher potency than existing treatments, indicating potential as novel therapeutic agents for tuberculosis (M. Ghorab et al., 2017).

properties

IUPAC Name |

2,5-dimethyl-N-[[4-(morpholine-4-carbonyl)phenyl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4S/c1-15-3-4-16(2)19(13-15)27(24,25)21-14-17-5-7-18(8-6-17)20(23)22-9-11-26-12-10-22/h3-8,13,21H,9-12,14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJZWGNFWJYFAEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)N3CCOCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>58.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49821165 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

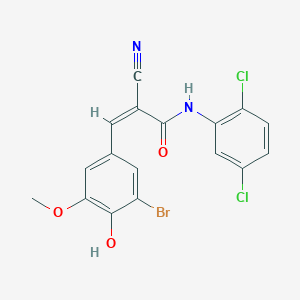

![N,N-dimethyl-6-{2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl}pyridazin-3-amine](/img/structure/B2379255.png)

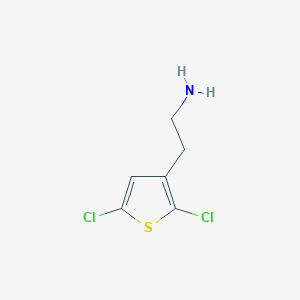

![1-[2,4-Bis(propan-2-yl)phenyl]-2-chloropropan-1-one](/img/structure/B2379262.png)

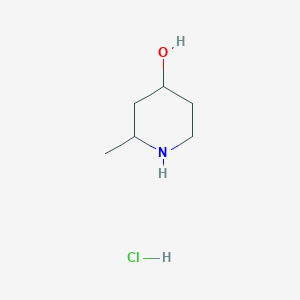

![7-(2-Chloro-6-fluorobenzyl)-6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2379267.png)

![3-[(4-Fluorophenoxy)methyl]piperidine hydrochloride](/img/no-structure.png)